2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one
2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one
Brand Name:
Vulcanchem
CAS No.:
61196-37-0
VCID:
VC0123596
InChI:
InChI=1S/C12H14N2O/c15-12-8-13-7-11-10-4-2-1-3-9(10)5-6-14(11)12/h1-4,11,13H,5-8H2
SMILES:
C1CN2C(CNCC2=O)C3=CC=CC=C31
Molecular Formula:
C12H14N2O
Molecular Weight:
202.25 g/mol
2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one
CAS No.: 61196-37-0
Reference Standards
VCID: VC0123596
Molecular Formula: C12H14N2O
Molecular Weight: 202.25 g/mol
CAS No. | 61196-37-0 |
---|---|
Product Name | 2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one |
Molecular Formula | C12H14N2O |
Molecular Weight | 202.25 g/mol |
IUPAC Name | 1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one |
Standard InChI | InChI=1S/C12H14N2O/c15-12-8-13-7-11-10-4-2-1-3-9(10)5-6-14(11)12/h1-4,11,13H,5-8H2 |
Standard InChIKey | GTRDOUXISKJZGL-UHFFFAOYSA-N |
SMILES | C1CN2C(CNCC2=O)C3=CC=CC=C31 |
Canonical SMILES | C1CN2C(CNCC2=O)C3=CC=CC=C31 |
Synonyms | 1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one; (±)-Praziquanamine; DL-Praziquanamine; |
PubChem Compound | 6453168 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume